molecular formula C20H21N5O4S B10935309 Ethyl 4-({[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]carbamothioyl}amino)benzoate

Ethyl 4-({[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]carbamothioyl}amino)benzoate

Cat. No.: B10935309
M. Wt: 427.5 g/mol
InChI Key: IBSNBDPRRWMWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]carbamothioyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxadiazole core, which is known for its fluorescence properties, making it useful in biochemical assays and imaging.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]carbamothioyl}amino)benzoate typically involves multiple steps:

    Formation of the Benzoxadiazole Core: This step involves the reaction of appropriate starting materials under controlled conditions to form the benzoxadiazole ring.

    Attachment of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions.

    Formation of the Carbamothioyl Linkage: This involves the reaction of the benzoxadiazole derivative with thiourea or similar reagents.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzoxadiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl 4-({[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]carbamothioyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in imaging techniques to study cellular processes.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of Ethyl 4-({[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The benzoxadiazole core can bind to proteins or nucleic acids, altering their function or providing a fluorescent signal for imaging. The morpholine group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate: Similar structure but with different substituents.

    6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Another compound with a morpholine group and different core structure.

Uniqueness

Ethyl 4-({[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]carbamothioyl}amino)benzoate is unique due to its combination of a benzoxadiazole core and a morpholine group, providing both fluorescence properties and enhanced solubility. This makes it particularly useful in applications requiring both imaging and bioavailability.

Properties

Molecular Formula

C20H21N5O4S

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl 4-[(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)carbamothioylamino]benzoate

InChI

InChI=1S/C20H21N5O4S/c1-2-28-19(26)13-3-5-14(6-4-13)21-20(30)22-15-7-8-16(18-17(15)23-29-24-18)25-9-11-27-12-10-25/h3-8H,2,9-12H2,1H3,(H2,21,22,30)

InChI Key

IBSNBDPRRWMWCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C3=NON=C23)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.